5,6,7,8-Tetrahydroisoquinolin-4-amine 5,6,7,8-Tetrahydroisoquinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 130831-67-3
VCID: VC0122436
InChI: InChI=1S/C9H12N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4,10H2
SMILES: C1CCC2=C(C=NC=C2C1)N
Molecular Formula: C9H12N2
Molecular Weight: 148.209

5,6,7,8-Tetrahydroisoquinolin-4-amine

CAS No.: 130831-67-3

Cat. No.: VC0122436

Molecular Formula: C9H12N2

Molecular Weight: 148.209

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydroisoquinolin-4-amine - 130831-67-3

Specification

CAS No. 130831-67-3
Molecular Formula C9H12N2
Molecular Weight 148.209
IUPAC Name 5,6,7,8-tetrahydroisoquinolin-4-amine
Standard InChI InChI=1S/C9H12N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4,10H2
Standard InChI Key LXLLAYNWGJBGSJ-UHFFFAOYSA-N
SMILES C1CCC2=C(C=NC=C2C1)N

Introduction

Chemical Structure and Properties

Structural Characteristics

5,6,7,8-Tetrahydroisoquinolin-4-amine features a bicyclic structure with a partially reduced isoquinoline framework. The core structure consists of a pyridine ring fused to a cyclohexane ring, with the pyridine ring maintaining its aromaticity. The distinguishing feature of this compound is the amino (-NH₂) group at the 4-position, which introduces both nucleophilicity and hydrogen bonding capabilities.

The structural backbone derives from the parent compound 5,6,7,8-tetrahydroisoquinoline, which has a molecular formula of C₉H₁₁N and molecular weight of 133.19 g/mol . With the addition of an amino group at the 4-position, 5,6,7,8-Tetrahydroisoquinolin-4-amine would have the molecular formula C₉H₁₂N₂ and an approximate molecular weight of 148.21 g/mol.

Property5,6,7,8-Tetrahydroisoquinoline ValuePredicted Effect of 4-Amino Substitution
Melting Point146.5°C Likely higher due to additional hydrogen bonding
Boiling Point106-108°C (at 13 mm Hg) Likely higher than parent compound
Density1.03 g/mL at 25°C Slightly different due to amine group
Physical FormClear pale yellow liquid Possibly crystalline solid due to amine group
pKa6.37±0.20 (Predicted) Higher due to electron-donating effect of NH₂ group

The amine group at the 4-position would likely increase the compound's hydrophilicity and hydrogen bonding capacity compared to 5,6,7,8-tetrahydroisoquinoline. This structural modification would also affect solubility parameters, with 5,6,7,8-Tetrahydroisoquinolin-4-amine expected to show increased solubility in polar protic solvents due to the ability of the amine group to participate in hydrogen bonding.

Synthesis and Production Methods

Functionalization of 5,6,7,8-Tetrahydroisoquinoline

One potential approach would involve the direct functionalization of 5,6,7,8-tetrahydroisoquinoline at the 4-position. This could potentially involve:

  • Nitration at the 4-position followed by reduction to form the amine group

  • Halogenation at the 4-position followed by amination

Cyclization-Based Approaches

Alternatives might include building the tetrahydroisoquinoline framework with the amine functionality already incorporated. This could involve Thorpe-Ziegler type cyclizations, which have been reported for synthesizing related tetrahydroisoquinoline derivatives as mentioned in the search results .

The search results indicate that 5,6,7,8-tetrahydroisoquinoline derivatives can undergo various transformations, including reduction with sodium in ethanol to produce trans-decahydroquinolines . Similar chemical principles could potentially be applied to develop synthetic routes to 5,6,7,8-Tetrahydroisoquinolin-4-amine.

Applications and Uses

Medicinal Chemistry Applications

The isoquinoline scaffold, including tetrahydroisoquinoline derivatives, plays a significant role in medicinal chemistry. The parent compound 5,6,7,8-tetrahydroisoquinoline has been used in the total synthesis of (±)-desoxycodeine-D , suggesting potential applications for 5,6,7,8-Tetrahydroisoquinolin-4-amine in similar contexts.

The amine functionality at the 4-position would likely enhance the compound's ability to:

  • Act as a hydrogen bond donor/acceptor in drug-receptor interactions

  • Improve water solubility in pharmaceutical preparations

  • Provide a site for further derivatization in drug development

  • Potentially interact with biological targets differently than the parent compound

Synthetic Intermediates

Based on the applications of the parent compound, 5,6,7,8-Tetrahydroisoquinolin-4-amine could serve as a valuable building block for the synthesis of:

  • More complex heterocyclic systems

  • Alkaloid derivatives

  • Novel pharmaceutical compounds

  • Materials with specialized properties

The parent compound has been reported as a precursor in the synthesis of 7,8-dihydroisoquinolin-5(6H)-one , suggesting that the 4-amino derivative might find application in similar synthetic pathways leading to more complex molecules.

Hazard CategoryParent Compound InformationPredicted for 5,6,7,8-Tetrahydroisoquinolin-4-amine
Signal WordWarning Likely Warning
PictogramExclamation Mark Irritant GHS07 Likely similar (Irritant)
GHS Hazard StatementsH315: Skin corrosion/irritation
H319: Serious eye damage/eye irritation
H335: Specific target organ toxicity, single exposure; Respiratory tract irritation
Similar hazards with potentially enhanced skin/eye irritation due to amine group

Research Status and Future Directions

Current Research Status

  • Tetrahydroisoquinoline derivatives have been investigated for their potential in medicinal chemistry, particularly as building blocks for more complex bioactive molecules

  • The search results mention studies on functionalized tetrahydroisoquinolines, including derivatives with hydroxy groups

  • Synthetic methodologies for preparing and modifying tetrahydroisoquinoline scaffolds continue to be developed

Future Research Perspectives

Future research directions for 5,6,7,8-Tetrahydroisoquinolin-4-amine might include:

  • Development of efficient synthetic routes specifically for the 4-amino derivative

  • Investigation of its potential as a building block for pharmaceutical compounds

  • Exploration of its reactivity and chemical transformation possibilities

  • Studies of structure-activity relationships in biological systems

  • Application in areas such as asymmetric synthesis or coordination chemistry

The potential for further functionalization at the amine group provides numerous opportunities for developing novel compounds with diverse applications.

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